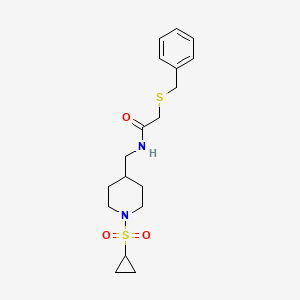

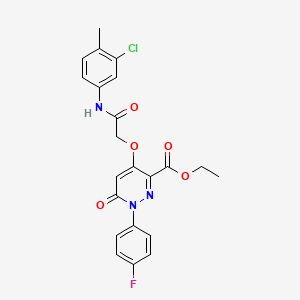

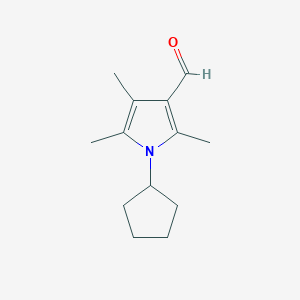

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

The compound has been investigated for its role as a potent inhibitor in enzyme inhibition studies. For example, the discovery of clinical candidates like K-604 highlights the design and application of such compounds in enhancing the aqueous solubility and oral absorption for therapeutic purposes, particularly in the context of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors, which could be beneficial for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Another study focused on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, revealing their potential in enzyme inhibition, specifically against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes. These compounds displayed varying degrees of activity, suggesting their applicability in designing inhibitors for these enzymes (Khalid et al., 2014).

Antimicrobial Activity

The antimicrobial potential of compounds containing the sulfonamide moiety has been explored, with studies indicating that certain derivatives exhibit moderate to strong activity against various bacteria and fungi. This includes research on compounds such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which were found to be more effective against fungi than bacteria, highlighting the impact of specific substituents on the antimicrobial activity (Mokhtari & Pourabdollah, 2013).

Additionally, novel sulfonamide derivatives bearing a piperidine nucleus have been synthesized and shown to possess talented activity against cholinesterase, further underscoring the diverse applications of these compounds in both medicinal chemistry and enzyme inhibition studies (Khalid, 2012).

properties

IUPAC Name |

2-benzylsulfanyl-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S2/c21-18(14-24-13-16-4-2-1-3-5-16)19-12-15-8-10-20(11-9-15)25(22,23)17-6-7-17/h1-5,15,17H,6-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMIXTCBKHFXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)